molecular formula C18H35NO5 B1206085 Broussonetine D CAS No. 173220-08-1

Broussonetine D

Cat. No. B1206085
M. Wt: 345.5 g/mol
InChI Key: HLJOKJJUFIWVNY-BRSBDYLESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Broussonetine D is a polyhydroxylated alkaloid, also known as an iminosugar . It belongs to the pyrrolidine class of iminosugars and is a glycosidase inhibitor . It has been isolated from the plant species Broussonetia kazinoki Siebold (Moraceae), a deciduous tree growing in several Far East countries, mainly China and Japan .


Synthesis Analysis

The synthesis of Broussonetine D has been performed in a convergent, stereocontrolled way from D-serine as the chiral starting material . A cross metathesis step was one key feature of the synthesis . The versatility of the synthetic concept chosen permits the access to many members of this compound family, both natural ones and analogues thereof .


Molecular Structure Analysis

The molecular structure of Broussonetine D has been elucidated using spectroscopic evidence . It has been formulated as (2R,3R,4R,5R)-2-hydroxymethyl-3,4-dihydroxy-5-[7-(cyclohexy-2-on-1(6)-enyl)heptyl]pyrrolidine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Broussonetine D include a cross metathesis step . This step is key to the synthesis process .


Physical And Chemical Properties Analysis

Broussonetine D is a colorless oil . Its molecular formula is C18H31NO4 .

Scientific Research Applications

Glycosidase Inhibition

Broussonetine D, along with other similar compounds, has been identified as an inhibitor of various glycosidases. This property is significant as glycosidase inhibitors are useful in biochemical research and potentially in treating diseases like diabetes and cancer. Studies have shown that Broussonetine D and related alkaloids exhibit inhibition against enzymes like β-glucosidase, β-galactosidase, and β-mannosidase. These findings suggest potential applications in therapeutic areas where modulation of glycosidase activity is beneficial (Shibano, Kitagawa, & Kusano, 1997); (Shibano, Tsukamoto, & Kusano, 1999).

Biosynthesis Studies

Research on Broussonetine D also encompasses its biosynthesis. Understanding how these compounds are biosynthesized is crucial for potential large-scale production or modification. Studies using feeding experiments and NMR spectroscopy revealed that broussonetines, including Broussonetine D, are synthesized through pathways similar to those of sphingosine and phytosphingosine (Shibano, Tsukamoto, Inoue, Takase, & Kusano, 2001).

Synthetic Routes

The synthesis of Broussonetine D is another area of focus. The development of synthetic routes allows researchers to produce these compounds in the laboratory, which is essential for further research and potential drug development. Studies have demonstrated successful total synthesis and stereochemical assignment of Broussonetine D, providing a pathway for its laboratory production (Zhao, Kato, Sato, Jia, & Yu, 2013).

properties

CAS RN

173220-08-1

Product Name

Broussonetine D

Molecular Formula

C18H35NO5

Molecular Weight

345.5 g/mol

IUPAC Name

13-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1-hydroxytridecan-5-one

InChI

InChI=1S/C18H35NO5/c20-12-8-7-10-14(22)9-5-3-1-2-4-6-11-15-17(23)18(24)16(13-21)19-15/h15-21,23-24H,1-13H2/t15-,16-,17-,18-/m1/s1

InChI Key

HLJOKJJUFIWVNY-BRSBDYLESA-N

Isomeric SMILES

C(CCCCC(=O)CCCCO)CCC[C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O

SMILES

C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O

Canonical SMILES

C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O

synonyms

broussonetine D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Broussonetine D
Reactant of Route 2
Broussonetine D
Reactant of Route 3
Broussonetine D
Reactant of Route 4
Broussonetine D
Reactant of Route 5
Broussonetine D
Reactant of Route 6
Broussonetine D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.